molecular formula C15H16O3 B1255160 Chloranthalactone B

Chloranthalactone B

Cat. No.: B1255160
M. Wt: 244.28 g/mol
InChI Key: ZKAVFYQAEVFXTE-NRLMIDHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloranthalactone B is a natural product found in Chloranthus japonicus and Sarcandra glabra with data available.

Scientific Research Applications

Anti-Inflammatory Effects

Chloranthalactone B (CTB), derived from the Chinese medicinal herb Sarcandra glabra, has shown significant anti-inflammatory effects in scientific studies. In one study, CTB demonstrated potent inhibitory effects on the production of nitric oxide and pro-inflammatory mediators like prostaglandin E2, tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. These findings suggest CTB's potential as an anti-inflammatory agent, acting through the inhibition of the AP-1 and p38 MAPK pathways (Li et al., 2016).

Chemical Synthesis

This compound is part of a family of natural lindenane-type sesquiterpenoids, which have been synthesized in the laboratory setting to further explore their potential applications. A general synthetic strategy for the racemic total syntheses of this compound and related compounds has been developed, highlighting the versatility and potential for further study of these natural products in scientific research (Yue et al., 2012).

Novel Compounds Discovery

Research on the roots of Chloranthus fortunei led to the identification of new compounds, including chloranthalactone C, expanding the knowledge of sesquiterpenoid diversity and their potential applications in scientific research. This discovery not only contributes to the chemical inventory of Chloranthaceae plants but also opens new avenues for investigating the biological activities and applications of these compounds (Wang et al., 2008).

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(1S,2S,4S,10S,12S,14R)-1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.02,4.04,8.012,14]tetradec-7-en-6-one

InChI

InChI=1S/C15H16O3/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)17-15(10)13(14)18-15/h8-9,11,13H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1

InChI Key

ZKAVFYQAEVFXTE-NRLMIDHWSA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(O5)OC1=O)C

SMILES

CC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C

synonyms

chloranthalactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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